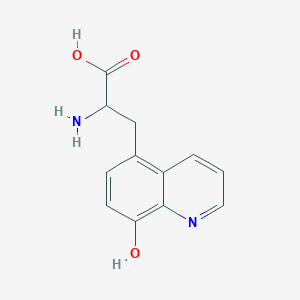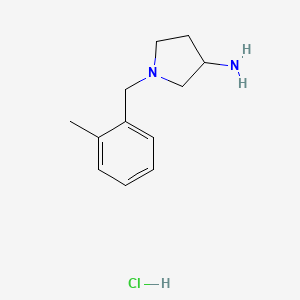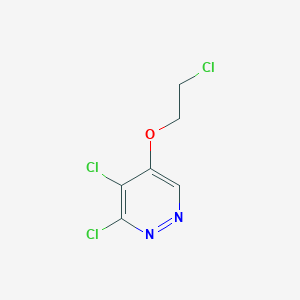
2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid is a compound with the molecular formula C12H12N2O3 It is known for its unique structure, which includes an amino group, a hydroxyquinoline moiety, and a propanoic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid can be achieved through a combination of Vilsmeier-Haack, Erlenmeyer-Plöchl, and methanolysis reactions. The starting material, o-methoxyacetanilide, is converted into the Z-configured dehydroamino acid derivative through these reactions .
Industrial Production Methods
These methods may include catalytic hydrogenation, reductive dechlorination, and demethylation steps to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form different amino derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amino derivatives, and substituted quinoline derivatives
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyquinoline moiety can chelate metal ions, making it useful in studying metal-protein interactions. Additionally, the amino and propanoic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity for various biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-(8-hydroxyquinolin-3-yl)propanoic acid: This compound has a similar structure but differs in the position of the hydroxy group on the quinoline ring.
2-Amino-3-(8-hydroxyquinolin-7-yl)propanoic acid: Another similar compound with the hydroxy group at a different position on the quinoline ring.
Uniqueness
2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid is unique due to the specific positioning of the hydroxy group on the quinoline ring, which influences its chemical reactivity and binding properties. This uniqueness makes it a valuable compound for studying specific biochemical interactions and developing new materials with tailored properties .
Eigenschaften
Molekularformel |
C12H12N2O3 |
|---|---|
Molekulargewicht |
232.23 g/mol |
IUPAC-Name |
2-amino-3-(8-hydroxyquinolin-5-yl)propanoic acid |
InChI |
InChI=1S/C12H12N2O3/c13-9(12(16)17)6-7-3-4-10(15)11-8(7)2-1-5-14-11/h1-5,9,15H,6,13H2,(H,16,17) |
InChI-Schlüssel |
LCHDHNGXRBTPLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Spiro[indoline-3,4'-piperidin]-1'-yl)ethanone](/img/structure/B11878680.png)
![1-{[(tert-Butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylic acid](/img/structure/B11878681.png)






![4(3H)-Quinazolinone, 3-[(acetyloxy)amino]-2-methyl-](/img/structure/B11878728.png)

![4-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11878737.png)


